Methyl 2-(6-chloro-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate

Catalog No.
S13544690
CAS No.
M.F
C9H8ClN3O2
M. Wt
225.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(6-chloro-[1,2,4]triazolo[1,5-A]pyridin-2...

Product Name

Methyl 2-(6-chloro-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate

IUPAC Name

methyl 2-(6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

InChI

InChI=1S/C9H8ClN3O2/c1-15-9(14)4-7-11-8-3-2-6(10)5-13(8)12-7/h2-3,5H,4H2,1H3

InChI Key

BXYBKGLCZVPPEE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NN2C=C(C=CC2=N1)Cl

Methyl 2-(6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-YL)acetate is a heterocyclic compound characterized by its unique structural features that combine a methyl acetate moiety with a 6-chloro-[1,2,4]triazolo[1,5-a]pyridine unit. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The presence of the triazole and pyridine rings contributes to its reactivity and interaction with biological targets.

  • Substitution Reactions: The chlorine atom in the triazole ring can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
  • Reduction Reactions: The compound may be reduced using agents such as lithium aluminum hydride, which can modify the ester functionality.

These reactions make the compound versatile for further synthetic applications.

The biological activity of methyl 2-(6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-YL)acetate has been explored in various studies. Compounds containing triazole and pyridine structures are often investigated for their:

  • Antimicrobial Properties: Potential efficacy against bacteria and fungi.
  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

These activities suggest its potential as a lead compound in drug development.

The synthesis of methyl 2-(6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-YL)acetate can be achieved through several methods:

  • Direct Acylation: Reaction of 6-chloro-[1,2,4]triazolo[1,5-a]pyridine with methyl acetate in the presence of a catalyst.
  • Esterification: Utilizing an acid catalyst to promote the reaction between chloro-triazole and methanol.
  • Microwave-Assisted Synthesis: Employing microwave irradiation to enhance reaction rates and yields in a more environmentally friendly manner.

These methods highlight the adaptability of synthetic strategies for this compound.

Methyl 2-(6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-YL)acetate has several applications:

  • Pharmaceutical Development: As a potential lead compound for drug discovery targeting various diseases.
  • Chemical Research: Used as an intermediate in organic synthesis to create more complex molecules.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity.

Studies on the interactions of methyl 2-(6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-YL)acetate with biological systems are crucial for understanding its mechanism of action. Key areas of focus include:

  • Binding Affinity: Assessing how well the compound binds to specific receptors or enzymes.
  • Cellular Uptake: Investigating how effectively the compound enters cells and its subsequent biological effects.
  • Toxicity Profiles: Evaluating safety and potential side effects through various assays.

These studies are essential for determining the viability of this compound in therapeutic contexts.

Several compounds share structural similarities with methyl 2-(6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-YL)acetate. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine1239647-60-90.82
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine1159813-15-60.71
7-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine1159811-23-00.57
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine947248-68-20.78

These compounds exhibit varying degrees of similarity based on their structural features and biological activities. The unique combination of a methyl acetate group with a triazole-pyridine framework distinguishes methyl 2-(6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-YL)acetate from these similar compounds.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Exact Mass

225.0305042 g/mol

Monoisotopic Mass

225.0305042 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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